Garcinone D
Overview
Description
Garcinone D is a xanthone that has been found in G. mangostana and has diverse biological activities . It is known to promote the proliferation of C17.2 neural progenitor cells . The molecular formula of Garcinone D is C24H28O7 and its molecular weight is 428.183503g/mol .
Molecular Structure Analysis
The molecular structure of Garcinone D is represented by the formula C24H28O7 . The exact mass is 428.18 and the molecular weight is 428.480 .Physical And Chemical Properties Analysis
Garcinone D is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 674.2±55.0 °C at 760 mmHg, and vapour pressure is 0.0±2.2 mmHg at 25°C . The molar refractivity is 116.2±0.3 cm3 .Scientific Research Applications
Dermatology and Cosmetology
Garcinone D, a xanthone derivative found in the fruit of Garcinia mangostana, has been shown to have protective and reparative effects on oxidative damage in human keratinocytes .
Application
The antioxidant potential of Garcinone D was evaluated using in vitro cultures of human epidermal keratinocytes . It was found to be capable of both protecting and restoring oxidative damage induced by H2O2 .
Method
The arils and shells of Garcinia mangostana were extracted with chloroform and methanol, and the extracts were further purified to yield 12 xanthone derivatives . These compounds were then tested on in vitro cultures of human epidermal keratinocytes .
Results
The study demonstrated that Garcinone D, by reducing the generation of intracellular reactive oxygen species (ROS), prevents the activation of AKT (protein kinase B), ERK (extracellular signal-regulated kinase), p53, and other cellular pathways underlying cell damage and apoptosis activation . This suggests that Garcinone D is effective in protecting the skin from the action of free radicals, thus preventing skin aging .
Neurology
Garcinone D has been found to have multifunctional activities for the therapy of Alzheimer’s Disease .
Application
Garcinone D was found to exhibit significant inhibition of self-induced β-amyloid (Aβ) aggregation and also β-site amyloid precursor protein-cleaving enzyme 1 . It also acted as a potential antioxidant and biometal chelator .
Method
A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro and in Escherichia coli cells .
Results
Among the tested compounds, Garcinone D showed better antioxidant properties to scavenge Diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl (DPPH) free radical than Trolox, and potent neuroprotective effects against glutamate-induced HT22 cell death partly by up-regulating HO-1 protein level and then scavenging reactive oxygen species .
Antioxidant Research
Garcinone D has been found to have antioxidant properties .
Application
The antioxidant properties of Garcinone D were assessed .
Method
Xanthones isolated from Garcinia mangostana, including Garcinone D, were tested for their antioxidant properties .
Results
The study found that Garcinone D exhibited significant antioxidant properties .
Antimicrobial Research
Garcinone D has been found to have antimicrobial properties .
Application
The antimicrobial activity of Garcinone D was assessed . It was found to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Method
The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their antimicrobial properties .
Results
The study found that the extracts were effective as antimicrobials .
Anticancer Research
Garcinone D has been found to have anticancer properties .
Application
Garcinone D was found to exhibit significant anticancer effects .
Method
A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .
Results
The study found that Garcinone D exhibited significant anticancer properties .
Anti-obesity Research
Garcinone D has been found to have anti-obesity properties .
Application
The anti-obesity effects of Garcinone D were assessed .
Method
A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .
Results
The study found that Garcinone D exhibited significant anti-obesity properties .
Anti-inflammatory Research
Garcinone D has been found to have anti-inflammatory properties .
Application
The anti-inflammatory effects of Garcinone D were assessed . It was found to be effective in reducing inflammation .
Method
The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their anti-inflammatory properties .
Results
The study found that the extracts were effective as anti-inflammatories .
Anti-viral Research
Garcinone D has been found to have anti-viral properties .
Application
The anti-viral effects of Garcinone D were assessed . It was found to be effective against various viruses .
Method
A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .
Results
The study found that Garcinone D exhibited significant anti-viral properties .
Anti-ulcer Research
Garcinone D has been found to have anti-ulcer properties .
Application
The anti-ulcer effects of Garcinone D were assessed .
Method
A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .
Results
The study found that Garcinone D exhibited significant anti-ulcer properties .
Safety And Hazards
properties
IUPAC Name |
1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALNCRUIKOKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420547 | |
Record name | GARCINONE D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Garcinone D | |
CAS RN |
107390-08-9 | |
Record name | Garcinone D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GARCINONE D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 204 °C | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.